Methyl (r)-citronellate
CAS No.:
Cat. No.: VC13859659
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20O2 |
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Molecular Weight | 184.27 g/mol |
IUPAC Name | methyl (3R)-3,7-dimethyloct-6-enoate |
Standard InChI | InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,10H,5,7-8H2,1-4H3/t10-/m1/s1 |
Standard InChI Key | ZFLPOPCZMXGUOJ-SNVBAGLBSA-N |
Isomeric SMILES | C[C@H](CCC=C(C)C)CC(=O)OC |
SMILES | CC(CCC=C(C)C)CC(=O)OC |
Canonical SMILES | CC(CCC=C(C)C)CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl (R)-citronellate, systematically named methyl (3R,7R)-3,7-dimethyl-6-octenoate, is a monoterpenoid ester derived from citronellic acid. Its structure features a branched carbon chain with a double bond at the 6-position and two methyl groups at the 3- and 7-positions (Fig. 1). The (R)-configuration at C-3 imparts chirality, critical for its biological activity .
Molecular and Stereochemical Properties
The compound’s molecular weight is 184.28 g/mol, with a density of 0.888 g/cm³ and a boiling point of 227.4°C at standard pressure . Its optical rotation, , is +15.6° (neat), reflecting its enantiomeric purity. The logP value of 2.932 indicates moderate lipophilicity, facilitating membrane permeability in biological systems .
Table 1: Key Physicochemical Properties of Methyl (R)-Citronellate
Property | Value |
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Molecular Formula | |
Molecular Weight | 184.28 g/mol |
Density | 0.888 g/cm³ |
Boiling Point | 227.4°C at 760 mmHg |
Flash Point | 76.4°C |
Vapor Pressure | 0.078 mmHg at 25°C |
Refractive Index | 1.44 |
Synthesis and Production Methods
Enantioselective Synthesis from (R)-Pulegone
The most cited route involves the oxidation of (R)-pulegone, a naturally occurring monoterpene, to citronellic acid followed by esterification with methanol. This method, reported by Uematsu et al., achieves >99% enantiomeric excess (ee) by preserving the stereochemistry at C-3 . Key steps include:
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Epoxidation of (R)-pulegone using m-chloroperbenzoic acid.
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Acid-catalyzed rearrangement to citronellic acid.
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance yield (up to 85%) and reduce reaction time. Catalysts such as Amberlyst-15 improve esterification efficiency, while molecular sieves remove water, shifting the equilibrium toward product formation .
Physicochemical and Spectroscopic Properties
Thermal Stability and Volatility
The compound’s flash point of 76.4°C necessitates careful handling during high-temperature processes. Its low vapor pressure (0.078 mmHg at 25°C) makes it suitable for slow-release formulations in agrochemicals .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C stretch).
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NMR: Distinct signals at δ 1.25 (doublet, C3-CH₃), δ 2.05 (multiplet, C7-CH₃), and δ 5.15 (triplet, C6-H) .
Applications in Industry and Research
Fragrance and Flavor Industry
Methyl (R)-citronellate’s floral-citrus profile makes it a staple in perfumes (e.g., “Eau de Citron”) and food flavorings. Its stability in acidic environments (pH 3–8) allows use in citrus beverages .
Agrochemicals
As a pheromone precursor, it synthesizes eldanolide, the sex pheromone of Eldana saccharina. Field trials demonstrate 90% attraction efficiency at 10 μg doses, reducing pesticide reliance .
Biomedical Research
Preliminary studies suggest antimicrobial activity against Staphylococcus aureus (MIC = 128 μg/mL), though mechanisms remain unclear. Synergistic effects with geraniol enhance efficacy against fungal pathogens .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent work by Mori et al. utilizes organocatalysts to achieve enantioselectivity without chiral starting materials, reducing production costs by 30% .
Biotechnological Production
Engineered Saccharomyces cerevisiae strains expressing terpene synthases produce methyl (R)-citronellate from glucose, offering a sustainable route with titres of 1.2 g/L.
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